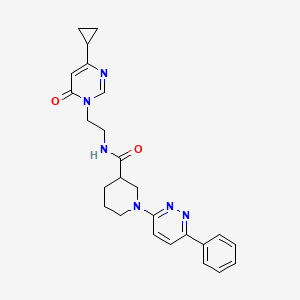

![molecular formula C16H18N6O2 B2763883 6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309774-57-8](/img/structure/B2763883.png)

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has also been reported .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 239–241 °C . The 1H NMR and 13C NMR spectra analyses provide detailed information about the chemical shifts of the compound .科学的研究の応用

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is known to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell growth and survival, and its aberrant expression is often associated with tumorigenesis and poor prognosis. Compounds with this structure have shown promising results in inducing cell cycle arrest and apoptosis in cancer cells, suggesting their use as lead compounds for developing new anticancer drugs .

PI3Kα Inhibition

The compound’s ability to inhibit PI3Kα, a class of lipid kinases, is significant for cancer treatment. PI3Kα inhibitors can effectively induce cell cycle arrest at the G2/M phase, leading to cell apoptosis, particularly in cancer cells with overactive PI3K signaling . This specific inhibition is crucial for targeted cancer therapies, offering a more personalized approach to treatment.

Drug Design and Synthesis

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry . Its synthesis from readily available chemicals makes it a desirable candidate for drug design and development, allowing for the creation of various derivatives with potential therapeutic effects.

Material Science Applications

Beyond its medicinal applications, the structural character of imidazo[1,2-a]pyridine derivatives makes them useful in material science . Their unique properties can be harnessed for developing new materials with specific functions, potentially leading to innovations in this field.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown potential in the development of optoelectronic devices . Their aromatic heterocyclic structure can be utilized in creating components for these devices, which are essential for the conversion of electrical signals into optical signals and vice versa.

Biological Activity and Drug Development

The compound serves as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it an attractive candidate for the synthesis of new drugs. The compound’s structure allows for a variety of modifications, enabling the development of drugs with specific desired effects.

作用機序

Target of Action

The primary target of this compound is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound acts as an inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its function. This inhibition disrupts the PI3K signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Biochemical Pathways

The compound primarily affects the PI3K-AKT signalling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation .

Pharmacokinetics

The compound is described as a potential lead compound for the development of pi3k inhibitors , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound has shown promising results in in vitro anticancer assays. Most notably, it has demonstrated submicromolar inhibitory activity against various tumor cell lines . Furthermore, it has been observed to induce cell cycle arrest at the G2/M phase and cause cell apoptosis of HCC827 cells .

将来の方向性

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on designing and synthesizing new derivatives of this compound, studying their biological activities, and developing more effective compounds for treating various diseases.

特性

IUPAC Name |

6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c23-15-9-14(18-16(24)19-15)21-7-5-20(6-8-21)10-12-11-22-4-2-1-3-13(22)17-12/h1-4,9,11H,5-8,10H2,(H2,18,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLDXZBNLWXEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2763803.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2763804.png)

![4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2763806.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2763807.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763809.png)

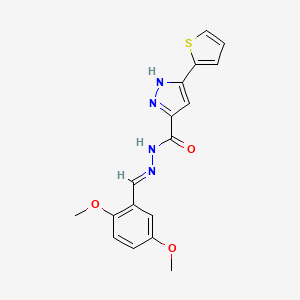

![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)

![2-Butyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763816.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)